molecular formula C10H16O4 B14508002 2-Methyl-2-pentyl-1,3-dioxane-4,6-dione CAS No. 64411-70-7

2-Methyl-2-pentyl-1,3-dioxane-4,6-dione

Cat. No.: B14508002
CAS No.: 64411-70-7
M. Wt: 200.23 g/mol
InChI Key: CDPXSSSMDFRPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-pentyl-1,3-dioxane-4,6-dione, also known as Meldrum’s acid, is an organic compound with the formula C6H8O4. It features a heterocyclic core with four carbon and two oxygen atoms. This compound is a crystalline colorless solid that is sparingly soluble in water and decomposes upon heating, releasing carbon dioxide and acetone .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-pentyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various heterocycles and intermediates used in organic synthesis .

Mechanism of Action

The mechanism of action of 2-Methyl-2-pentyl-1,3-dioxane-4,6-dione involves the loss of a hydrogen ion from the methylene group in the ring (carbon 5), creating a double bond between it and one of the adjacent carbons (number 4 or 6), and a negative charge in the corresponding oxygen. The resulting anion is stabilized by resonance, making the compound highly reactive in various chemical reactions .

Properties

CAS No.

64411-70-7

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2-methyl-2-pentyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C10H16O4/c1-3-4-5-6-10(2)13-8(11)7-9(12)14-10/h3-7H2,1-2H3

InChI Key

CDPXSSSMDFRPSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(OC(=O)CC(=O)O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.